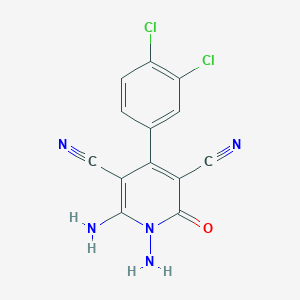
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C13H7Cl2N5O and its molecular weight is 320.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of dihydropyridine derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula : C13H7Cl2N5O
- Molecular Weight : 320.13 g/mol
- CAS Number : 725699-99-0
The structure of compound 1 features a dichlorophenyl group and multiple nitrogen functionalities that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 1 exhibit significant antimicrobial properties. A study evaluating various dihydropyridine derivatives found that certain substitutions on the phenyl ring enhanced their antibacterial effectiveness against Gram-positive and Gram-negative bacteria. Specifically, the presence of halogen atoms like chlorine was associated with increased potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound 1 | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |
| Reference Compound | High (MIC = 8 µg/mL) | Moderate (MIC = 32 µg/mL) |
Anticancer Activity
The anticancer potential of compound 1 has been explored in various studies. In vitro assays demonstrated that it exhibits cytotoxic effects on human breast cancer cell lines such as MCF-7. The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle at the G2/M phase .
A notable study reported an IC50 value of approximately 25 µM for compound 1 in MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
Compounds similar to 1 have also shown promise in reducing inflammation. In a murine model of inflammation, administration of dihydropyridine derivatives resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism through which these compounds could mitigate inflammatory responses .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various dihydropyridine derivatives, compound 1 was tested against clinical isolates of E. coli. The results indicated that compound 1 had superior activity compared to other tested compounds, suggesting that modifications in its structure could lead to enhanced antimicrobial properties.
Case Study 2: Cytotoxicity Assessment
A detailed cytotoxicity assessment was performed using MTT assays across several cancer cell lines. Compound 1 displayed selective toxicity towards cancer cells while exhibiting minimal toxicity towards normal fibroblast cells, highlighting its potential for targeted cancer therapy.
Properties
IUPAC Name |
1,2-diamino-4-(3,4-dichlorophenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5O/c14-9-2-1-6(3-10(9)15)11-7(4-16)12(18)20(19)13(21)8(11)5-17/h1-3H,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCQAMQFLRKSDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














